molecular formula C20H22ClNO4 B11695905 Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate

Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate

Cat. No.: B11695905
M. Wt: 375.8 g/mol
InChI Key: SZTWVWLIONQCJB-UHFFFAOYSA-N
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Description

Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a chlorinated dimethylphenoxy moiety, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate typically involves multiple steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: The phenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the phenoxyacetic acid derivative.

    Synthesis of 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoic acid: The phenoxyacetic acid is then coupled with 4-aminobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the acetamido linkage.

    Esterification: Finally, the benzoic acid derivative is esterified with propanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Propyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetoxy]benzoate: Similar structure but with an acetoxy group instead of an acetamido group.

    4-chloro-3,5-dimethylphenoxyacetic acid: Lacks the benzoate and acetamido groups.

Uniqueness

Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido linkage and ester group make it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

propyl 4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H22ClNO4/c1-4-9-25-20(24)15-5-7-16(8-6-15)22-18(23)12-26-17-10-13(2)19(21)14(3)11-17/h5-8,10-11H,4,9,12H2,1-3H3,(H,22,23)

InChI Key

SZTWVWLIONQCJB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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